![molecular formula C5H14ClN B6250106 [(2S)-butan-2-yl](methyl)amine hydrochloride CAS No. 140224-74-4](/img/no-structure.png)
[(2S)-butan-2-yl](methyl)amine hydrochloride
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Description
(2S)-butan-2-ylamine hydrochloride
is a chemical compound with the molecular formula C5H14ClN
. It is a derivative of ammonia, but with one hydrogen atom being replaced by a methyl group .
Synthesis Analysis
The synthesis of amines like (2S)-butan-2-ylamine hydrochloride
often involves the reaction of aldehydes and ketones with ammonia or 1º-amines to form imine derivatives . The reaction is acid-catalyzed and reversible . The synthesis can also involve the reaction of ammonia with an acid chloride .
Molecular Structure Analysis
The nitrogen atom in most amines is sp3 hybridized . Three of the sp3 hybrid orbitals form sigma bonds with the fourth orbital carrying the lone pair electrons . Single-bonded nitrogen is trigonal pyramidal in shape, with the non-bonding lone electron pair pointing to the unoccupied corner of a tetrahedron .
Chemical Reactions Analysis
Amines are bases; they react with acids to form salts . The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives . Water is eliminated in the reaction, which is acid-catalyzed and reversible .
Physical And Chemical Properties Analysis
The physical and chemical properties of amines like (2S)-butan-2-ylamine hydrochloride
can be analyzed using various spectroscopic techniques . For example, the region of the infrared spectrum that shows absorptions resulting from the N−H bonds of primary and secondary amines can be identified . The hydrogens attached to an amine show up 0.5-5.0 ppm . The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm .
Mechanism of Action
The mechanism of action for amines involves an addition stage, followed by an elimination stage . In the addition stage, an amine molecule becomes attached to the carbon in the acyl chloride . As the lone pair on the nitrogen approaches the fairly positive carbon in the acyl chloride, it moves to form a bond with it .
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for [(2S)-butan-2-yl](methyl)amine hydrochloride involves the reaction of (S)-2-aminobutane with methyl iodide to form N-methyl-2-aminobutane, which is then reacted with hydrochloric acid to yield the final product.", "Starting Materials": [ "(S)-2-aminobutane", "Methyl iodide", "Hydrochloric acid" ], "Reaction": [ "Step 1: React (S)-2-aminobutane with methyl iodide in the presence of a base such as potassium carbonate to form N-methyl-2-aminobutane.", "Step 2: React N-methyl-2-aminobutane with hydrochloric acid to yield [(2S)-butan-2-yl](methyl)amine hydrochloride." ] } | |
CAS RN |
140224-74-4 |
Product Name |
[(2S)-butan-2-yl](methyl)amine hydrochloride |
Molecular Formula |
C5H14ClN |
Molecular Weight |
123.6 |
Purity |
95 |
Origin of Product |
United States |
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